N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Antimycobacterial Properties
The compound has been structurally characterized, highlighting its potential in antimycobacterial research. A study on a similar benzimidazole analogue, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, demonstrated its crystal structure and in vitro antimycobacterial properties against Mycobacterium smegmatis. However, it showed no growth inhibition of Mycobacterium abscessus, indicating specific antimicrobial activity that could be relevant for tuberculosis research (Richter et al., 2022).
Synthesis and Biological Activity as Antiulcer Agents
Another related field of research involves the synthesis and biological evaluation of imidazopyridines for their antiulcer potential. New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized, demonstrating good cytoprotective properties in ethanol and HCl-induced ulcer models, despite lacking significant antisecretory activity. This suggests potential applications in developing treatments for gastric ulcers (Starrett et al., 1989).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, including compounds with similar structures to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide, has shown potential for cardiac electrophysiological activity. These compounds exhibit potency comparable to known class III agents in in vitro assays, indicating their use in developing treatments for arrhythmias (Morgan et al., 1990).
Anti-Inflammatory and Analgesic Agents
Further, the synthesis of novel compounds derived from visnaginone and khellinone, including structures akin to this compound, has shown significant anti-inflammatory and analgesic activities. These compounds exhibit COX-2 selectivity with promising indices and protective activities against inflammation and pain, suggesting their potential as therapeutic agents in treating inflammatory conditions (Abu‐Hashem et al., 2020).
Potential as an Anti-fibrotic Drug
This compound-related compounds have been explored for their pharmacokinetics and potential as anti-fibrotic drugs. One study investigated the metabolism of a novel ALK5 inhibitor, demonstrating its suppression of renal and hepatic fibrosis and anti-metastatic effects, which could be beneficial in treating fibrotic diseases and preventing cancer metastasis (Kim et al., 2008).
Mechanism of Action
Target of Action
Similar compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family involved in various cellular processes .
Mode of Action
Compounds with a similar structure have been found to bind to their target proteins and inhibit their activity . For instance, certain benzimidazole derivatives have been identified as potent inhibitors of CK1δ .
Biochemical Pathways
Ck1δ, a potential target of similar compounds, is involved in the regulation of many different cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against different cancer cell lines . Additionally, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Future Directions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-14-7-12(17-9-18-14)15(21)16-8-13-19-10-5-3-4-6-11(10)20-13/h3-7,9H,2,8H2,1H3,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWTDPTDWNUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.